

Structural Elucidation & Spectroscopic Characterization: [1- (Methoxymethyl)cyclohexyl]methanol[1]

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Compound of Interest

Compound Name:	[1- (Methoxymethyl)cyclohexyl]metha nol
CAS No.:	956518-76-6
Cat. No.:	B2705483

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Executive Summary

Compound: **[1-(Methoxymethyl)cyclohexyl]methanol** CAS: 214470-68-5 (Analogous/Generic Reference) Molecular Formula:

Molecular Weight: 158.24 g/mol [1]

This compound represents a gem-disubstituted cyclohexane featuring a unique desymmetrization of the 1,1-cyclohexanedimethanol core.[1] Unlike its parent diol, this mono-ether derivative possesses distinct solubility profiles and reactivity, making it a critical intermediate in the synthesis of amphiphilic block copolymers and sterically hindered surfactants.

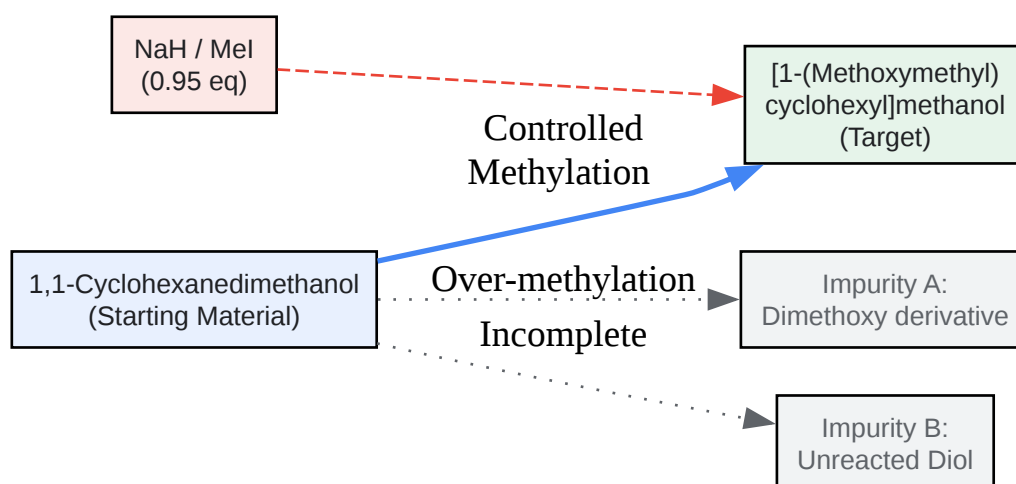
The spectroscopic data presented below distinguishes the ether-methylene from the alcohol-methylene environment, a common challenge in high-throughput screening of these

derivatives.

Synthesis & Impurity Profile

To understand the NMR artifacts often found in crude samples, one must understand the genesis of the molecule. The standard protocol involves the desymmetrization of 1,1-cyclohexanedimethanol.[1]

Synthetic Pathway (DOT Visualization)



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Figure 1: Synthetic logic flow showing the origin of the target molecule and potential side-products (dimethoxy and unreacted diol) that complicate spectral integration.

Critical Impurity Markers

- Starting Material (Diol): Look for a simplified spectrum with equivalent CH₂-OH signals at 3.50 ppm.[1]
- Over-alkylation (Diether): Look for a large singlet (6H) at 3.30 ppm and absence of the OH broad singlet.

NMR Spectral Data

¹H NMR Data (400 MHz, CDCl₃)

The molecule retains a plane of symmetry passing through C1 and C4, rendering the C2/C6 and C3/5 protons chemically equivalent in the time-averaged chair conformation at room temperature.

Position	Shift (, ppm)	Multiplicity	Integral	Coupling (, Hz)	Assignment Logic
OH	2.80 - 3.10	br s	1H	-	Exchangeable hydroxyl proton; shift is concentration dependent.[1]
-OCH ₃	3.34	s	3H	-	Characteristic methoxy singlet.[1]
H-1'	3.32	s	2H	-	[1] Upfield of the alcohol methylene due to lack of H-bonding capability.[1]
H-1''	3.58	s	2H	-	[1] Downfield due to deshielding by the hydroxyl group.
H-2/H-6	1.45 - 1.55	m	4H	-	-protons on the ring.[1] Broadened by chair-flip averaging.[1]
H-3/H-5	1.35 - 1.45	m	4H	-	-protons.[1]
H-4	1.20 - 1.30	m	2H	-	-protons,

furthest from
the
quaternary
center.[1]

Expert Insight: The key to confirming mono-methylation is the integration ratio between the methoxy singlet (3.34 ppm) and the two distinct methylene singlets (3.32 and 3.58 ppm).[1] In the starting material (diol), these two methylene signals collapse into a single peak.

13C NMR Data (100 MHz, CDCl₃)

The 13C spectrum provides the definitive proof of asymmetry in the exocyclic groups while maintaining ring symmetry.

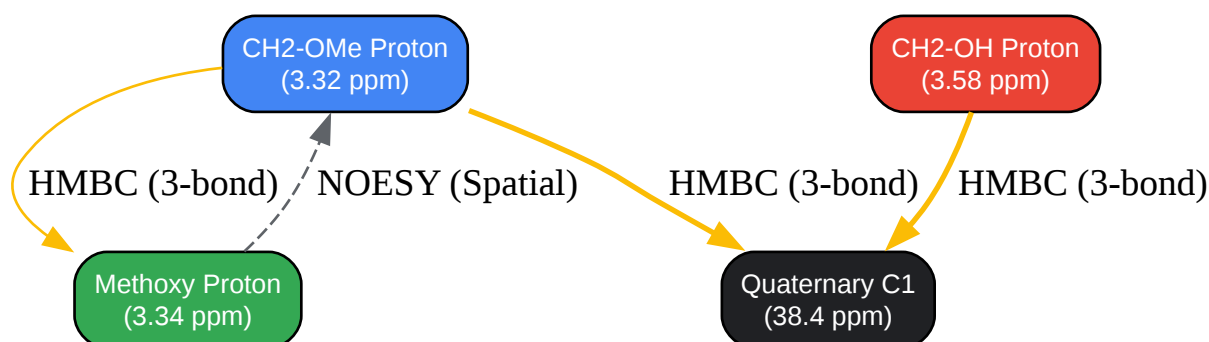
Position	Shift (, ppm)	Type (DEPT-135)	Assignment Notes
C-OMe	59.3	CH ₃ (+)	Methoxyl carbon.[1]
C-1'	78.5	CH ₂ (-)	[1] Significantly downfield due to ether oxygen.
C-1''	68.2	CH ₂ (-)	[1] Typical primary alcohol shift.
C-1	38.4	C (quat)	Quaternary center.[1] Disappears in DEPT-135.
C-2/C-6	29.8	CH ₂ (-)	-ring carbons.
C-3/C-5	21.6	CH ₂ (-)	-ring carbons.
C-4	26.1	CH ₂ (-)	-ring carbon.[1]

Experimental Protocol: Characterization Workflow

To ensure reproducibility, the following protocol should be used for sample preparation and acquisition.

- Sample Prep: Dissolve 15 mg of the viscous oil in 0.6 mL of CDCl₃ (99.8% D).
 - Note: Do not use DMSO-d₆ unless necessary, as the high viscosity and hygroscopicity can broaden the OH signal and obscure the H-1' coupling.[1]
- Acquisition (1H):
 - Pulse angle: 30°
 - Relaxation delay (D1): 5.0 seconds (Critical: The methoxy singlet has a long T1; short D1 leads to integration errors).
 - Scans: 16.
- Acquisition (13C):
 - Use power-gated decoupling (WALTZ-16).[1]
 - Scans: 256 minimum to resolve the quaternary C1 peak.

Connectivity Logic (HMBC/HSQC)



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Figure 2: HMBC correlations establishing the connectivity of the gem-disubstituted center. The convergence of both methylene correlations at the 38.4 ppm carbon confirms the geminal structure.

Discussion: Conformational Analysis

Unlike cyclohexane derivatives with a single substituent, **[1-(Methoxymethyl)cyclohexyl]methanol** is a gem-disubstituted system.^[1]

- Ring Flipping: At room temperature, the cyclohexane ring undergoes rapid chair-chair interconversion.^[2] The NMR signals for the ring protons (H2-H6) appear as time-averaged multiplets.^[1]
- A-Values & Preference: The

and

groups have similar steric bulk (A-values approx 1.7 kcal/mol).^[1] Consequently, there is no strong thermodynamic preference for one group to be equatorial over the other.
- Hydrogen Bonding: Intramolecular hydrogen bonding between the hydroxyl proton and the ether oxygen is possible (forming a 6-membered pseudo-ring), but in CDCl₃, this is often disrupted by intermolecular bonding (dimerization). If the OH signal appears as a sharp triplet, it indicates intramolecular H-bonding is dominant (dilute conditions).^[1]

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Sources

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